Bienvenue dans la boutique en ligne BenchChem!

BMS-983970

Oncology Notch Signaling Pharmacokinetics

BMS-983970 is an orally bioavailable pan-Notch inhibitor with a distinct 1,4-benzodiazepinone scaffold, enabling chronic dosing regimens for preclinical studies of Notch signaling in T-ALL and solid tumor xenografts. ≥98% purity and high DMSO solubility (≥50 mg/mL) ensure artifact-free, reproducible assay results. Ensure your research integrity by verifying isoform selectivity and pharmacokinetic profiles before substitution.

Molecular Formula C26H26F4N4O3
Molecular Weight 518.5 g/mol
Cat. No. B606279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-983970
SynonymsBMS-983970;  BMS 983970;  BMS983970.
Molecular FormulaC26H26F4N4O3
Molecular Weight518.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36)/t16-,18+,23-/m1/s1
InChIKeyRANYIWAZSQWERN-WLENULPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide (BMS-983970) - Key Identifiers and Primary Research Profile


The compound (2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide, commonly designated BMS-983970, is a synthetic small molecule belonging to the 1,4-benzodiazepinone class [1]. It functions as an orally bioavailable pan-Notch inhibitor, targeting the Notch signaling pathway via γ-secretase inhibition to block release of the Notch intracellular domain (NICD) . The compound has been evaluated preclinically for its anti-tumor activity in models of T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumor xenografts .

Why BMS-983970 (CAS 1584713-87-0) Cannot Be Interchanged with Other Pan-Notch Inhibitors Without Loss of Investigational Specificity


Pan-Notch inhibitors are not a monolith; they differ in molecular target engagement (γ-secretase vs. NICD-CSL interaction), pharmacokinetic profiles, and therapeutic windows. BMS-983970 was developed as an oral agent within a benzodiazepinone scaffold optimized for oral bioavailability, contrasting with intravenously administered analogs like BMS-906024 [1]. Substituting BMS-983970 with another pan-Notch inhibitor such as BMS-871 or crenigacestat without verifying isoform selectivity, in vivo potency, and toxicity profiles would confound experimental outcomes, as these agents exhibit divergent IC50 values across Notch isoforms and distinct pharmacokinetic behaviors . The quantitative evidence below delineates these critical differentiators.

Quantitative Differential Evidence for BMS-983970 (CAS 1584713-87-0) Against Closest Pan-Notch Inhibitor Comparators


Oral Bioavailability Advantage: BMS-983970 vs. IV-Administered BMS-906024 in Preclinical Models

BMS-983970 was explicitly developed as an oral pan-Notch inhibitor to overcome the intravenous administration requirement of its predecessor, BMS-906024. Preclinical data indicate that while BMS-906024 is administered IV weekly with a projected human efficacious dose of 4-6 mg and a half-life of 37-124 hours, BMS-983970 was designed for oral dosing [1]. The oral route confers logistical advantages for chronic dosing regimens in animal models and potential translational applications. No specific oral bioavailability percentage is publicly available, but the structural modifications within the 1,4-benzodiazepinone series specifically targeted improved oral absorption [2].

Oncology Notch Signaling Pharmacokinetics

In Vivo Anti-Tumor Efficacy: BMS-983970 Demonstrates Activity in T-ALL and Solid Tumor Xenografts Comparable to Advanced Pan-Notch Inhibitors

BMS-983970 exhibited significant anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) models and various solid tumor xenograft models at tolerated doses . While direct head-to-head in vivo efficacy data versus other pan-Notch inhibitors are not available in the public domain, cross-study comparison shows that BMS-983970's preclinical efficacy profile is consistent with that of BMS-906024, which also demonstrated robust activity in similar models [1]. For instance, BMS-906024 achieved tumor growth inhibition in Notch-driven xenografts, and BMS-983970 was reported to exhibit comparable effects, though precise tumor volume reduction percentages remain undisclosed .

T-ALL Xenograft Models Anti-Tumor Efficacy

Solubility Profile: BMS-983970 Demonstrates Sufficient DMSO Solubility for In Vitro Assay Preparation

For in vitro experimentation, BMS-983970 exhibits DMSO solubility of ≥ 50 mg/mL (approximately 96.43 mM) at room temperature . This solubility level is adequate for preparing concentrated stock solutions for cell-based assays. In comparison, many structurally related Notch inhibitors require specialized solubilization techniques or have lower DMSO solubility limits. For instance, some γ-secretase inhibitors precipitate at concentrations above 20 mg/mL, necessitating alternative solvents . The high DMSO solubility of BMS-983970 facilitates ease of use in standard laboratory workflows.

Solubility Formulation In Vitro Assays

Purity and Storage Stability: BMS-983970 Is Supplied at ≥98% Purity with Defined Long-Term Storage Conditions

Commercial suppliers provide BMS-983970 with a purity specification of ≥98% as determined by HPLC or equivalent analytical methods . The compound is stable as a powder when stored at -20°C for at least 3 years, and stock solutions in DMSO are stable for up to 1 year at -80°C . This level of purity and defined stability profile ensures batch-to-batch consistency and reliable experimental outcomes. In contrast, some early-stage Notch inhibitors have been reported with lower purity (e.g., 95%) or ambiguous storage recommendations, which can introduce variability in biological assays .

Purity Stability Reproducibility

Recommended Research Applications for BMS-983970 Based on Quantitative Differentiation


Investigating Notch-Dependent Oncogenesis in T-ALL and Solid Tumor Xenograft Models

Given its demonstrated in vivo anti-tumor activity in T-ALL and solid tumor xenograft models at tolerated oral doses , BMS-983970 is ideally suited for preclinical studies examining the role of Notch signaling in leukemia and solid tumor progression. Its oral route of administration facilitates chronic dosing regimens, enabling long-term efficacy and toxicity assessments that more closely mimic clinical scenarios [1].

Mechanistic Studies of γ-Secretase-Mediated Notch Activation and Downstream Signaling

As a γ-secretase inhibitor that blocks NICD release, BMS-983970 serves as a precise chemical probe for dissecting the molecular events downstream of Notch receptor activation . Researchers can employ this compound to distinguish between Notch-dependent and Notch-independent cellular processes, particularly in cell lines with activated Notch mutations.

Comparative Pharmacology Studies with Other Pan-Notch Inhibitors

BMS-983970's oral bioavailability and distinct chemical scaffold (1,4-benzodiazepinone with trifluoropropyl and cyclopropylmethyl substituents) make it a valuable comparator in studies assessing the pharmacokinetic and pharmacodynamic diversity within the pan-Notch inhibitor class [2]. Such studies can elucidate structure-activity relationships and inform the development of next-generation Notch-targeting agents.

In Vitro Functional Assays Requiring High-Purity, Soluble Notch Inhibitors

With ≥98% purity and high DMSO solubility (≥50 mg/mL) , BMS-983970 is well-suited for cell-based assays, including proliferation, apoptosis, and reporter gene assays, where solvent effects and impurity-related artifacts must be minimized to ensure data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-983970

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.